(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

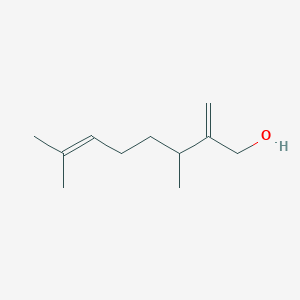

(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is designed to target and bind to apoptotic (dying) cells, making it a valuable tool for studying cell death in various diseases, including cancer, myocardial infarction, and cerebral stroke.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid involves several steps. The starting material is typically 2-(5-fluoropentyl)-2-methyl malonic acid , which is then labeled with fluorine-18 (18F). The labeling process usually involves nucleophilic substitution reactions where the fluorine-18 is introduced into the compound.

Industrial Production Methods

Industrial production of this compound requires specialized facilities equipped with radiochemistry laboratories. The process involves the production of fluorine-18, which is typically generated in a cyclotron. The labeled compound is then synthesized and purified using automated synthesis modules to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: primarily undergoes nucleophilic substitution reactions for its labeling with fluorine-18.

Common Reagents and Conditions

The common reagents used in the synthesis include fluorine-18 fluoride (18F-F) and various solvents and bases to facilitate the substitution reaction. The reaction conditions typically involve controlled temperatures and specific reaction times to ensure efficient labeling.

Major Products Formed

The major product of this synthesis is the This compound , which is then purified to remove any unreacted starting materials and by-products.

Scientific Research Applications

(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in PET imaging to monitor apoptosis in various diseases. This compound helps researchers visualize and quantify cell death, providing valuable insights into disease progression and treatment efficacy.

Mechanism of Action

The compound exerts its effects by binding to apoptotic cells. The fluorine-18 label allows for the detection of these cells using PET imaging. The molecular targets include phosphatidylserine, a molecule exposed on the surface of apoptotic cells, and the compound's binding affinity to these targets facilitates its use in imaging.

Comparison with Similar Compounds

(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is unique in its ability to specifically target apoptotic cells. Similar compounds used in PET imaging include 18F-FDG (fluorodeoxyglucose) , which targets glucose metabolism, and 18F-FLT (fluorothymidine) , which targets cell proliferation. This compound is specifically designed for apoptosis imaging, making it distinct in its application.

Conclusion

This compound: is a valuable radiotracer for PET imaging, particularly in the study of apoptosis. Its synthesis involves specialized techniques and equipment, and it plays a crucial role in advancing our understanding of various diseases. Its unique targeting mechanism sets it apart from other PET tracers, making it an essential tool in medical research.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No. |

1236354-10-1 |

|---|---|

Molecular Formula |

C9H15FO4 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-(5-(18F)fluoranylpentyl)-2-methylpropanedioic acid |

InChI |

InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14)/i10-1 |

InChI Key |

BOYGOAXVKOOCKN-LMANFOLPSA-N |

Isomeric SMILES |

CC(CCCCC[18F])(C(=O)O)C(=O)O |

Canonical SMILES |

CC(CCCCCF)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)

![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)